molecular formula C20H16FN5OS B12145261 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide

Cat. No.: B12145261
M. Wt: 393.4 g/mol
InChI Key: NDKMZWPVMCJITR-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a naphthylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol with naphthylacetamide under specific conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to various biological effects. For example, it may inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide is unique due to its combination of a triazole ring, a fluorophenyl group, and a naphthylacetamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H16FN5OS

Molecular Weight

393.4 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H16FN5OS/c21-16-10-4-3-9-15(16)19-24-25-20(26(19)22)28-12-18(27)23-17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12,22H2,(H,23,27)

InChI Key

NDKMZWPVMCJITR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(N3N)C4=CC=CC=C4F

Origin of Product

United States

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